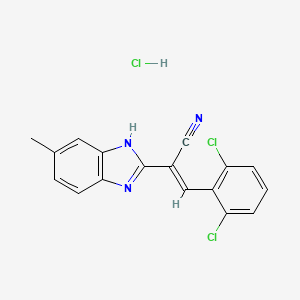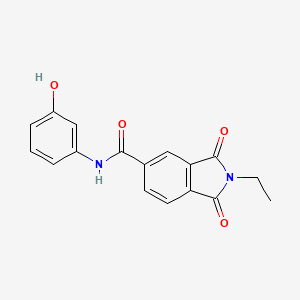![molecular formula C24H27ClN2O3 B5362112 4-CHLORO-N-[(1E)-1-(FURAN-2-YL)-3-OXO-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE](/img/structure/B5362112.png)
4-CHLORO-N-[(1E)-1-(FURAN-2-YL)-3-OXO-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl}prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that combines a furan ring, a benzamide group, and a bicyclic azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Furan-2-yl Prop-1-en-2-one Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acetyl compound under acidic conditions to form the furan-2-yl prop-1-en-2-one intermediate.
Introduction of the Azabicyclo Moiety: The intermediate is then reacted with a compound containing the azabicyclo[3.2.1]octane structure, typically through a condensation reaction.
Chlorination and Benzamide Formation: The final step involves the chlorination of the benzene ring and the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the prop-1-en-2-one moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the prop-1-en-2-one moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to the presence of the azabicyclo moiety.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of complex organic molecules with biological systems, potentially leading to the discovery of new biochemical pathways or targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the azabicyclo moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]benzamide: Similar structure but lacks the azabicyclo moiety.
4-Chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethylcyclohexyl}prop-1-en-2-yl]benzamide: Similar structure but contains a cyclohexyl group instead of the azabicyclo moiety.
Uniqueness
The presence of the azabicyclo[3.2.1]octane structure in 4-chloro-N-[(1E)-1-(furan-2-yl)-3-oxo-3-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}prop-1-en-2-yl]benzamide distinguishes it from other similar compounds. This unique moiety may confer specific biological activities or properties that are not present in other compounds.
Properties
IUPAC Name |
4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-23(2)12-18-13-24(3,14-23)15-27(18)22(29)20(11-19-5-4-10-30-19)26-21(28)16-6-8-17(25)9-7-16/h4-11,18H,12-15H2,1-3H3,(H,26,28)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPKEWMHXBQXSX-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2CC(C1)(CN2C(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-furyl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5362030.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5362037.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}piperidin-2-one](/img/structure/B5362043.png)
![7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5362048.png)
![(5Z)-5-[(5-CHLORO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5362061.png)
![4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5362069.png)

![[4-(4-methoxybenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5362078.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5362086.png)
![ETHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5362091.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5362099.png)
![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)


